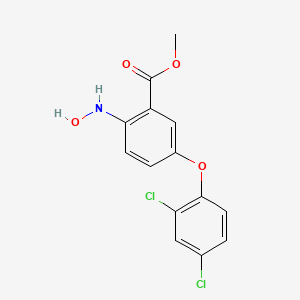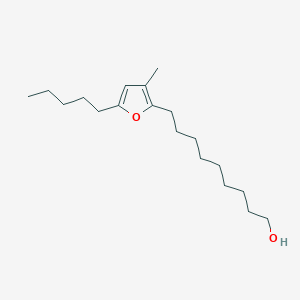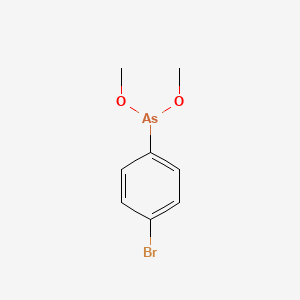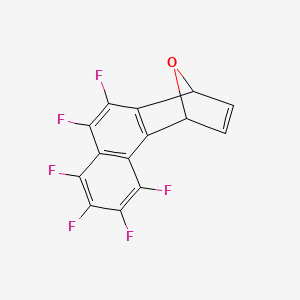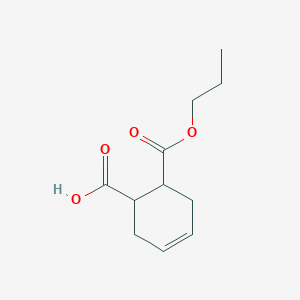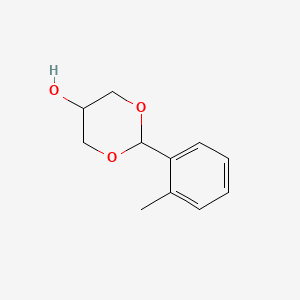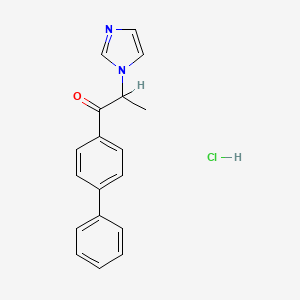
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse range of applications in various fields such as chemistry, biology, and medicine. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenylbenzoyl group and an ethyl substituent, making it a unique derivative of imidazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable base, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or rhodium .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel or rhodium. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted imidazoles, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions .
科学的研究の応用
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride include other imidazole derivatives such as:
- 1-Benzyl-2-aryl-1H-benzo[d]imidazole
- 2-Carboxylate substituted imidazoles
- 5-Sulphonamidoimidazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylbenzoyl group and an ethyl substituent. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
77234-76-5 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14H,1H3;1H |
InChIキー |
RAXKLWAHKJPQQK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)


![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
